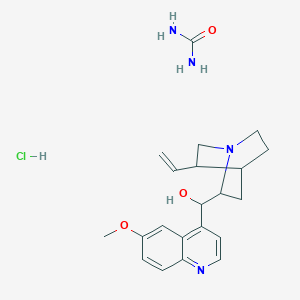
ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate (CAS number: 1616071-22-7) is a heterocyclic compound with the following chemical structure:
C12H13NO3
This compound belongs to the class of 1,5-naphthyridines and exhibits interesting biological properties. Let’s explore its synthesis, reactions, applications, and more.
Vorbereitungsmethoden
Synthetic Routes::
- Acylation of 1,5-Naphthyridine Ring:
- Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate can be synthesized by acylating the 1,5-naphthyridine ring with ethyl chloroformate or ethyl bromoacetate.
- The reaction typically occurs under basic conditions, and the esterification step involves the use of a base such as triethylamine.
- The reaction scheme is as follows:
1,5-naphthyridine+Ethyl chloroformate (or ethyl bromoacetate)→Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate
- Industrial-scale production methods for this compound are not widely documented. laboratory-scale synthesis can be scaled up using similar principles.
Analyse Chemischer Reaktionen
Reactivity::
- Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate undergoes various reactions, including:
Nucleophilic Substitution: The ester group can be hydrolyzed under acidic or basic conditions.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Acylation: The carboxylate group can participate in acylation reactions.
Condensation Reactions: It can react with amines or hydrazines to form imines or hydrazones.
- Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Acylation: Acyl chlorides or anhydrides.
- Condensation: Amines or hydrazines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry:
Chemical Biology:
Wirkmechanismus
- The exact mechanism of action is context-dependent and may involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate shares structural features with other 1,5-naphthyridines, but its unique substituents contribute to its distinct properties.
Eigenschaften
Molekularformel |
C13H16N2O3 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-3-8-5-10-11(15-12(8)16)6-9(7-14-10)13(17)18-4-2/h6-8H,3-5H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
YTMOEGCTAXPYMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC2=C(C=C(C=N2)C(=O)OCC)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one](/img/structure/B12102953.png)
![N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B12102965.png)
![3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid](/img/structure/B12102969.png)



![2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1)](/img/structure/B12102991.png)
amine](/img/structure/B12102992.png)


